molecular formula C31H40N2O3 B10977545 11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10977545
M. Wt: 488.7 g/mol
InChI Key: WMDXJCIHSAHGSX-UHFFFAOYSA-N
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Description

11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C33H44N2O3. It belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of 11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . Another approach utilizes microwave-assisted synthesis catalyzed by silica-supported fluoroboric acid . These methods typically yield the compound in good quantities and purity.

Chemical Reactions Analysis

11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its anxiolytic effects .

Comparison with Similar Compounds

Similar compounds to 11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:

These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological activities and applications.

Properties

Molecular Formula

C31H40N2O3

Molecular Weight

488.7 g/mol

IUPAC Name

6-(3-butoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H40N2O3/c1-5-7-9-17-28(35)33-26-16-11-10-15-24(26)32-25-20-31(3,4)21-27(34)29(25)30(33)22-13-12-14-23(19-22)36-18-8-6-2/h10-16,19,30,32H,5-9,17-18,20-21H2,1-4H3

InChI Key

WMDXJCIHSAHGSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OCCCC

Origin of Product

United States

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